

# Sangivamycin: A Promising Candidate Against Remdesivir-Resistant Viruses

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Compound of Interest		
Compound Name:	Sangivamycin	
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ROCHESTER, NY – As the challenge of antiviral drug resistance grows, new research highlights the potential of **sangivamycin**, a nucleoside analog, to effectively combat viral strains that have developed resistance to remdesivir. While direct comparative studies on resistant strains are emerging, existing data on **sangivamycin**'s mechanism of action and superior in vitro efficacy against various viruses, including SARS-CoV-2, suggest it could be a valuable alternative or complementary therapy. This guide provides a comprehensive comparison of **sangivamycin** and remdesivir, focusing on their efficacy, mechanisms of action, and the implications for overcoming remdesivir resistance.

### **Executive Summary**

Remdesivir, a cornerstone of antiviral therapy for severe viral infections like COVID-19, is facing the growing threat of resistance. This resistance primarily arises from mutations in the viral RNA-dependent RNA polymerase (RdRp), the enzyme that both remdesivir and sangivamycin target. However, sangivamycin exhibits a distinct mechanism of action and has demonstrated significantly higher potency against multiple SARS-CoV-2 variants in preclinical studies. These findings position sangivamycin as a strong candidate to address the clinical challenge of remdesivir-resistant viral strains.

# Comparative Efficacy of Sangivamycin and Remdesivir



In vitro studies have consistently shown that **sangivamycin** is more potent than remdesivir in inhibiting the replication of SARS-CoV-2.[1][2][3][4] **Sangivamycin** has demonstrated lower half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values across different cell lines, including Vero E6 and Calu-3 cells.[1]

For instance, in Vero E6 cells, **sangivamycin**'s IC50 and IC90 values were found to be 66- and 55-fold lower than those of remdesivir, respectively. This superior potency extends to various SARS-CoV-2 variants, including the Delta variant.

Table 1: In Vitro Efficacy of Sangivamycin vs. Remdesivir against SARS-CoV-2

Cell Line	Virus Variant	Metric	Sangivamy cin (nM)	Remdesivir (nM)	Fold Difference
Vero E6	WA1	IC50	34.3	2260	66x
IC90	63.9	3500	55x		
Calu-3	WA1	IC50	60.6	4500	74x
IC90	190.3	8200	43x		
Vero E6/TMPRSS 2	Delta	IC50	80	>1000	>12.5x
Calu-3	Delta	IC50	79	>1000	>12.7x

Data compiled from Bennett et al., JCI Insight, 2022.

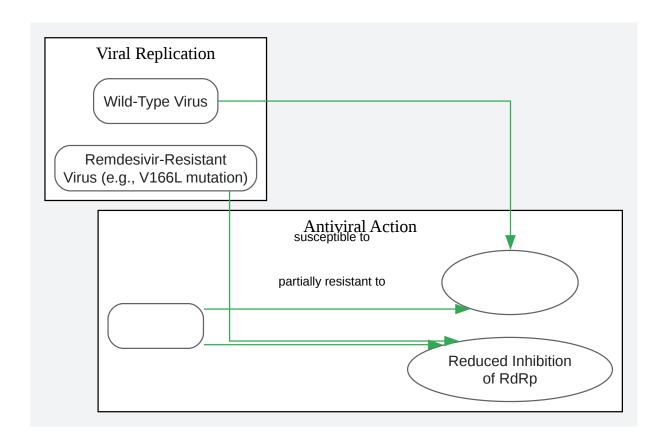
## **Understanding Remdesivir Resistance**

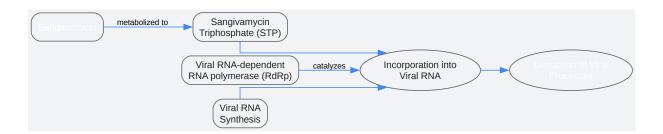
Remdesivir resistance in viruses like SARS-CoV-2 and Ebola virus is primarily linked to mutations in the viral RNA-dependent RNA polymerase (RdRp). These mutations can interfere with the incorporation of the active form of remdesivir (remdesivir triphosphate) into the growing viral RNA chain or enhance its removal.

For example, a single amino acid substitution, F548S, in the Ebola virus polymerase has been shown to confer reduced susceptibility to remdesivir. In SARS-CoV-2, in vitro studies have

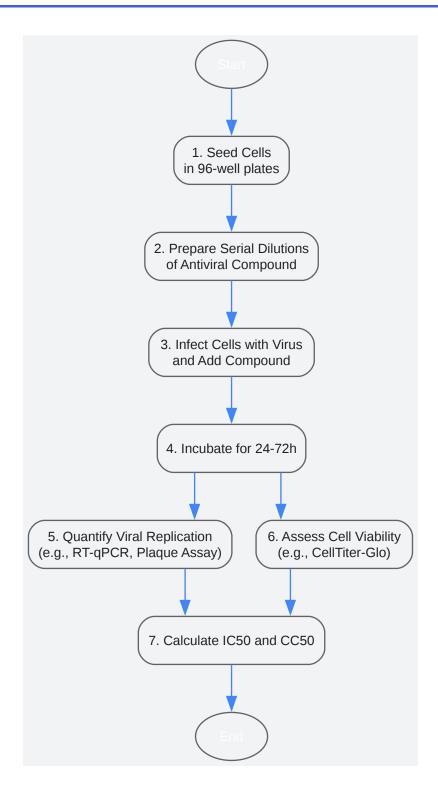


identified mutations like V166L in the nsp12 protein (the RdRp) that lead to a modest increase in the EC50 of remdesivir.









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### References

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